molecular formula C9H6F3NO3 B029959 N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide CAS No. 85575-56-0

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide

Cat. No. B029959
CAS RN: 85575-56-0
M. Wt: 233.14 g/mol
InChI Key: FVXFPFROGMJLED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like X-ray diffraction, revealing specific conformations and geometrical arrangements. For instance, studies have shown that certain rings in these compounds adopt specific conformations which could influence their reactivity and interaction with biological molecules (G. Ahumada et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide derivatives includes participation in various organic reactions, such as cycloaddition, N-alkylation, and ring-opening reactions, leading to the formation of diverse heterocyclic compounds. These reactions are facilitated by specific conditions or catalysts, including trifluoroacetic acid and phenyliodine bis(trifluoroacetate) for oxidative N-N bond formation (Zisheng Zheng et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. For example, the presence of trifluoroacetamide groups can affect their solubility in organic solvents, which is crucial for their application in synthesis and drug formulation.

Chemical Properties Analysis

Chemically, trifluoroacetamide derivatives exhibit a range of activities, including antimicrobial and cytotoxic properties. These activities are attributed to the molecular structure of the compounds, which can interact with biological targets. Studies have shown that these compounds possess good antifungal and moderate antibacterial activity, highlighting their potential as antimicrobial agents (C. Balachandran et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized through innovative methods, demonstrating advantages such as short reaction times, high yields, and environmentally benign procedures. The structural details of the compound were confirmed using techniques like IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction, revealing specific conformational and planar features of the molecule (Wang et al., 2014).
  • Additionally, the compound has been part of studies aiming at synthesizing novel derivatives with potential biological activities. These studies involve complex reactions that yield sulfonamide derivatives, showcasing the compound’s versatility in chemical synthesis (Aziz‐ur‐Rehman et al., 2015).

Antibacterial and Antifungal Applications

  • Research has indicated that derivatives of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide exhibit moderate antibacterial and antifungal activities, suggesting its potential use in developing new antimicrobial agents. These activities were assessed through various bioassays, highlighting the compound’s role in the discovery of new therapeutic agents (Balachandran et al., 2015).

Antioxidant and Cytotoxic Properties

  • Some studies have explored the compound's antioxidant and cytotoxic properties, revealing its capacity to exhibit significant antioxidant activity and cytotoxic effects against specific fungal strains. These findings open pathways for its use in pharmaceutical research, particularly in drug development for diseases where oxidative stress plays a crucial role (Balachandran et al., 2015).

Molecular Docking Studies

  • Molecular docking studies have been conducted to explore the interaction of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide derivatives with various enzymes, providing insights into its potential therapeutic applications. These studies suggest the compound’s derivatives could inhibit critical enzymes involved in bacterial and fungal infections, supporting their further evaluation for drug development (Balachandran et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFPFROGMJLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357872
Record name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide

CAS RN

85575-56-0
Record name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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